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Compound of Interest

Compound Name: 4-Aminomorpholine

Cat. No.: B145821 Get Quote

Introduction: 4-Aminomorpholine, a heterocyclic amine, has emerged as a valuable building

block in medicinal chemistry and drug development. Its unique structural features have made it

a key intermediate in the synthesis of a wide range of biologically active molecules, including

antibacterial agents, carbonic anhydrase inhibitors, and radioprotectants. This technical guide

provides an in-depth exploration of the discovery and history of 4-aminomorpholine, detailing

its seminal and contemporary synthesis protocols, and exploring its role in the development of

novel therapeutics.

Physicochemical Properties of 4-Aminomorpholine
Property Value Reference

Molecular Formula C4H10N2O

Molecular Weight 102.14 g/mol

CAS Number 4319-49-7

Appearance Colorless to pale yellow liquid

Boiling Point 168 °C

Melting Point
Not available (liquid at room

temperature)

Density 1.059 g/mL at 25 °C

Refractive Index n20/D 1.4772
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Historical Synthesis Methods
The synthesis of 4-aminomorpholine has been approached through several key strategies,

each with its own advantages and limitations. The earliest methods focused on ring-closing

reactions, while later developments centered on the reduction of morpholine derivatives.

Ring-Closing Synthesis
One of the earliest reported methods for the synthesis of 4-aminomorpholine involved a ring-

closing reaction. A notable example is the reaction of 2,2'-dichloroethyl ether with hydrazine

hydrate, as described in the Journal of the Chemical Society in 1956.

Experimental Protocol: Synthesis of 4-Aminomorpholine from 2,2'-Dichloroethyl Ether and

Hydrazine Hydrate

Detailed experimental parameters for this specific synthesis are not readily available in

accessible literature. The original 1956 publication would need to be consulted for precise

stoichiometry, reaction conditions, and purification procedures. However, this method is

generally considered to have low selectivity and yield, producing a significant number of by-

products, which has limited its practical application.[1]

Reduction of 4-Nitromorpholine
Another approach involves the reduction of a nitro group at the 4-position of the morpholine

ring. A method for the reduction of 4-nitromorpholine was reported in the Journal of General

Chemistry of the USSR in 1984.

Experimental Protocol: Reduction of 4-Nitromorpholine

Specific experimental details from the 1984 publication are not available in the searched

resources. Access to the original journal article is required for a comprehensive protocol. This

synthetic route is also hampered by the challenges associated with the synthesis of the starting

material, 4-nitromorpholine, which often proceeds with low yield.[1]

Reduction of 4-Nitrosomorpholine
The reduction of 4-nitrosomorpholine has proven to be the most viable and widely adopted

method for the synthesis of 4-aminomorpholine due to the high yield of the starting material
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and the subsequent reduction step.[1] An early example of this approach utilized titanium(III)

chloride as the reducing agent, as documented in the Journal of Organic Chemistry in 1984.

Experimental Protocol: Reduction of 4-Nitrosomorpholine with Titanium(III) Chloride

The detailed experimental procedure from the 1984 article is not available in the consulted

databases. The original publication should be referenced for specific reaction conditions and

work-up procedures.

A Modern "Green" Synthesis Approach
In recent years, a more environmentally friendly method for the synthesis of 4-
aminomorpholine has been developed, focusing on the reduction of 4-nitrosomorpholine

using a bimetallic catalyst system in a weak acid environment generated from carbon dioxide.

Experimental Protocol: Green Synthesis of 4-Aminomorpholine

This method, detailed in patent CN103992295A, utilizes a zinc powder-palladium on carbon

(Zn/Pd-C) bimetallic catalyst to reduce 4-nitrosomorpholine.[1]

Reaction Setup: To a solution of 4-nitrosomorpholine (1.0 mol) in water (500 mL) in a three-

necked flask equipped with a stirrer and a gas inlet, is added ammonium chloride (5.0 g).

Reaction Conditions: The mixture is stirred, and carbon dioxide gas is bubbled through the

solution at a rate of 0.4 L/min. The reaction temperature is maintained at 35-45 °C. 5% Pd/C

(4.4 g) is added, followed by the portion-wise addition of zinc powder (128.6 g, 2.0 mol).

Work-up and Purification: After the reaction is complete (monitored by GC), the catalyst and

zinc residues are filtered off and washed with water. The combined filtrate is subjected to

reduced pressure distillation to first remove water, followed by vacuum distillation to collect

the product at 64-72 °C / 15 mmHg.

Yield: This method reports a high yield of 95% with a purity of 98.9% (GC).[1]

Synthesis Route Overview
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Caption: Synthetic pathways to 4-Aminomorpholine.

Biological Relevance and Applications
While 4-aminomorpholine itself is primarily utilized as a chemical intermediate, its derivatives

have shown significant biological activity. A recent study in 2024 highlighted the potent antiviral

activity of hydrazone derivatives of N-aminomorpholine (a synonym for 4-aminomorpholine)

against the influenza virus.

Molecular docking studies from this research suggest that these hydrazone derivatives can

interact with key viral proteins, namely hemagglutinin (HA) and neuraminidase (NA), which are

crucial for viral entry and release, respectively. This interaction is proposed to inhibit the

function of these proteins, thereby blocking the viral life cycle.
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Proposed Mechanism of Antiviral Action of 4-Aminomorpholine Hydrazone Derivatives
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Caption: Inhibition of influenza virus proteins by 4-aminomorpholine hydrazone.

This discovery opens up new avenues for the development of 4-aminomorpholine-based

compounds as potential antiviral therapeutics. The morpholine scaffold, derivatized at the 4-

amino position, provides a versatile platform for designing novel inhibitors of viral proteins.

Conclusion
The journey of 4-aminomorpholine from its initial, low-yielding syntheses to modern, efficient,

and "green" production methods highlights the evolution of synthetic organic chemistry. Its

enduring importance as a key intermediate is a testament to the versatility of the morpholine

scaffold in medicinal chemistry. The recent discovery of potent antiviral activity in its derivatives

underscores the continuing potential of 4-aminomorpholine to contribute to the development

of new and effective therapeutics. Further exploration of the structure-activity relationships of 4-
aminomorpholine derivatives is warranted to unlock their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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